2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Molecular Architecture and IUPAC Nomenclature
The compound 2,7-dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile features a fused bicyclic framework consisting of a pyrazole ring (positions 1–3) and a partially hydrogenated pyrimidine ring (positions 4–7). The IUPAC name systematically describes its structure:
- Pyrazolo[1,5-a]pyrimidine : Indicates fusion between the pyrazole (positions 1–3) and pyrimidine (positions 4–7) rings, with the "a" notation specifying the shared atoms.
- 5-oxo-4,5-dihydro : Denotes a ketone group at position 5 and partial saturation of the pyrimidine ring.
- 2,7-dimethyl : Methyl substituents at positions 2 (pyrazole) and 7 (pyrimidine).
- 3-carbonitrile : A nitrile group at position 3 (pyrazole).
The molecular formula is C₉H₈N₄O , with a molecular weight of 188.19 g/mol . Key structural features include a planar pyrazole ring and a non-planar pyrimidine ring due to partial saturation (Figure 1).
Crystallographic Analysis and Conformational Studies
X-ray crystallographic data for closely related pyrazolo[1,5-a]pyrimidine derivatives reveal critical structural insights:
The ketone group at position 5 adopts a planar configuration, while the pyrimidine ring exhibits slight puckering due to hydrogen bonding between N4–H and the carbonyl oxygen. Conformational flexibility is constrained by the fused ring system, with rotational barriers exceeding 15 kcal/mol for substituents at positions 2 and 7.
Tautomeric Behavior and Electronic Structure
The compound exhibits keto-enol tautomerism, with equilibrium favoring the keto form (Figure 2A). Computational studies at the B3LYP/6-311+G** level confirm this preference:
Electronic effects arise from the electron-withdrawing nitrile (-C≡N) and ketone (-C=O) groups, which polarize the π-system. Natural Bond Orbital (NBO) analysis shows:
UV-Vis spectra display a λₘₐₓ at 285 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the conjugated system.
Comparative Analysis with Related Pyrazolo[1,5-a]pyrimidine Derivatives
Structural modifications significantly alter physicochemical and electronic properties (Table 1):
Key trends:
- Methyl groups (positions 2/7) enhance lipophilicity (LogP ↑) without steric hindrance.
- Hydroxyl substitution (position 7) increases polarity, reducing membrane permeability.
- Ethyl substitution (position 5) improves metabolic stability but reduces target selectivity.
The nitrile group at position 3 is critical for hydrogen bonding with biological targets, as demonstrated by >100-fold activity loss in des-cyano analogs.
Properties
IUPAC Name |
2,7-dimethyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-5-3-8(14)11-9-7(4-10)6(2)12-13(5)9/h3H,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPQVSVNMQKUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C(C(=NN12)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with 1,3-Diketones
One common approach involves the reaction of 5-aminopyrazoles with 1,3-diketones in the presence of acid catalysts. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved by reacting aminopyrazoles with 1,3-diketones in acetic acid using sulfuric acid as a catalyst. This method typically yields high percentages of the desired products.
Green Synthetic Strategies
In recent years, there has been a shift towards green synthetic methods to reduce environmental impact. These methods often utilize mild conditions, such as microwave or ultrasound irradiation, and solvent-free or aqueous media. For example, the reaction of aminopyrazoles with dimethyl acetylenedicarboxylate in aqueous media assisted by potassium hydrogen sulfate (KHSO4) under ultrasonic conditions has been reported.
Analysis and Comparison of Methods
| Method | Conditions | Yield | Advantages/Disadvantages |
|---|---|---|---|
| Condensation with 1,3-Diketones | AcOH, H2SO4 | 87-95% | High yield, conventional method, requires acid catalyst. |
| Catalyst-Free Biginelli-Type | Boiling DMF | 32-53% | No catalyst needed, lower yields compared to other methods. |
| Green Synthetic Strategies | Aqueous media, KHSO4, ultrasound | 84-92% | Environmentally friendly, high yields, requires specialized equipment. |
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has been studied for its potential as a therapeutic agent. Its structural features suggest activity against various biological targets.
Case Study: Anticancer Activity
A study investigated the compound's ability to inhibit cancer cell proliferation. The results indicated that it exhibited significant cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer drug candidate. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Agricultural Science
This compound has also been explored for its applications in agricultural chemistry, particularly as a pesticide or herbicide.
Case Study: Herbicidal Activity
Research demonstrated that this compound effectively inhibited the growth of certain weed species. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls. The compound acts by disrupting photosynthesis and inhibiting key metabolic pathways in plants.
Materials Science
In materials science, this compound is being researched for its potential use in synthesizing novel polymers and materials with unique properties.
Case Study: Polymerization Studies
The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Preliminary results indicate that polymers containing this compound exhibit improved tensile strength and thermal resistance compared to standard polymers.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
Physicochemical and Structural Insights
- Lipophilicity : Methyl groups in the target compound increase logP compared to carboxylate or hydroxyl analogs, impacting membrane permeability .
- Crystallography: The target compound’s planar structure (similar to ’s chlorinated analog) allows π-π stacking, but methyl groups may introduce steric hindrance . Thieno-fused derivatives exhibit non-planar conformations, altering packing efficiency and solubility .
Biological Activity
2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained attention for its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological profiles.
- Molecular Formula : CHNO
- Molecular Weight : 188.19 g/mol
- CAS Number : 1170032-87-7
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, a related compound demonstrated an IC value of approximately 5.472 µM against H460 lung cancer cells and 4.260 µM against A549 cells .
Case Study: Antitumor Efficacy
In a study examining various derivatives of pyrazolo compounds, it was noted that structural modifications significantly influenced their potency against different cancer cell lines. The presence of specific functional groups and the rigidity of the molecular structure were correlated with enhanced activity .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been documented in several studies. One study synthesized a library of compounds and identified several with IC values below 50 µM in inhibiting inflammatory pathways .
The anti-inflammatory effects are believed to be mediated through the inhibition of key signaling pathways involved in inflammation, such as NF-κB and AP-1 . Molecular modeling studies suggest that these compounds can effectively bind to targets within these pathways.
Enzymatic Inhibition
Recent research highlights the potential of this compound as an inhibitor for various enzymes implicated in disease processes. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions can enhance inhibitory activity against enzymes like FGFR1 .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2,7-dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example:
- Route 1 : Reacting methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate in acetic acid at 80°C for 24 hours yields intermediates with 95% efficiency. Lower temperatures minimize Boc-group cleavage and byproducts .
- Route 2 : Condensation of substituted aminopyrazoles with enaminones or aryl aldehydes in solvents like pyridine or ethanol under reflux produces derivatives (e.g., 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2220 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions and tautomerism. For instance, ¹H NMR of 7-chloro-5-(chloromethyl) derivatives reveals distinct CH₂Cl and aromatic proton signals .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 227.05 for C₈H₄Cl₂N₄) .
- X-ray crystallography : Resolves planar molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonding in crystal lattices) .
Advanced Research Questions
Q. How can cyclocondensation reactions be optimized to minimize byproducts?
- Temperature control : Heating above 80°C accelerates side reactions (e.g., Boc-group degradation), reducing yields. Maintaining 80°C optimizes efficiency .
- Solvent selection : Acetic acid enhances cyclization kinetics, while polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
- Protective groups : Boc groups stabilize amines during synthesis but require mild hydrolysis (LiOH/MeOH) to avoid decomposition .
Q. How to resolve contradictions in reported spectroscopic data for derivatives?
- Cross-validation : Combine NMR, IR, and X-ray data. For example, crystallography confirmed the planar structure of 7-chloro-5-(chloromethyl) derivatives, resolving ambiguities in NMR assignments .
- Dynamic NMR : Detects tautomeric equilibria (e.g., keto-enol shifts) in solutions, which may explain variable ¹H NMR signals .
- Reproducibility checks : Replicate reactions under standardized conditions to isolate pure phases for analysis .
Q. What computational strategies predict bioactivity of derivatives?
- In silico docking : Predict binding affinities to targets like cathepsins B/K. For example, carboxamide derivatives showed inhibitory potential via molecular docking .
- Bioavailability prediction : Tools like SwissADME estimate parameters (e.g., LogP, solubility) to prioritize compounds with drug-like properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
